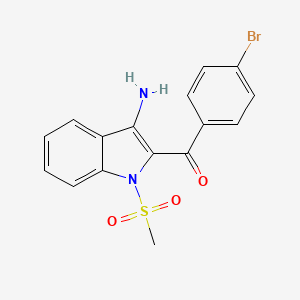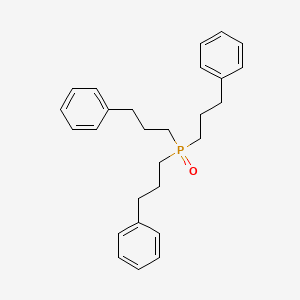
Tris(3-phenylpropyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-phenylpropyl)phosphine oxide is a chemical compound with the molecular formula C27H33OP and a molecular weight of 404.537 g/mol It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to three phenylpropyl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-phenylpropyl)phosphine oxide typically involves the reaction of 3-phenylpropylphosphine with an oxidizing agent. One common method is the oxidation of tris(3-phenylpropyl)phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tris(3-phenylpropyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to tris(3-phenylpropyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(3-phenylpropyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
Tris(3-phenylpropyl)phosphine oxide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Industry: Used in the synthesis of advanced materials and as a flame retardant in polymers.
Mechanism of Action
The mechanism by which tris(3-phenylpropyl)phosphine oxide exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalysis, the compound can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparison with Similar Compounds
Tris(3-hydroxypropyl)phosphine oxide: Similar structure but with hydroxyl groups instead of phenyl groups.
Tris(2-carboxyethyl)phosphine oxide: Contains carboxyethyl groups, used as a reducing agent in biochemistry.
Triphenylphosphine oxide: Contains phenyl groups directly bonded to the phosphorus atom, widely used in organic synthesis.
Uniqueness: Tris(3-phenylpropyl)phosphine oxide is unique due to the presence of phenylpropyl groups, which provide distinct steric and electronic properties compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C27H33OP |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[bis(3-phenylpropyl)phosphoryl]propylbenzene |
InChI |
InChI=1S/C27H33OP/c28-29(22-10-19-25-13-4-1-5-14-25,23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 |
InChI Key |
VNPJOKYNZNDLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




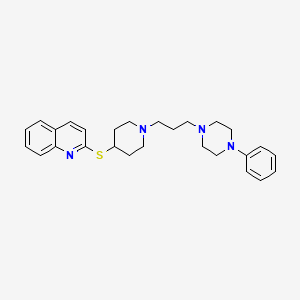
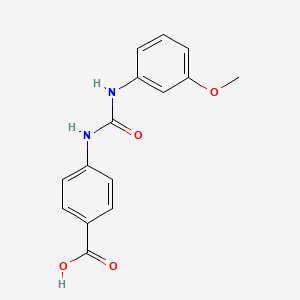
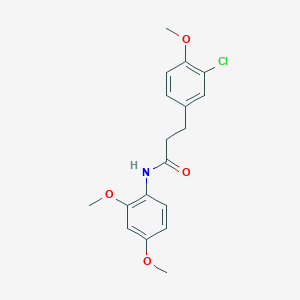
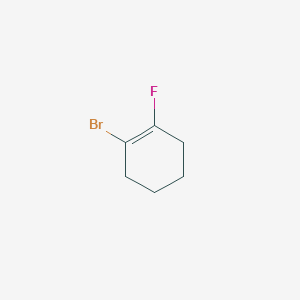

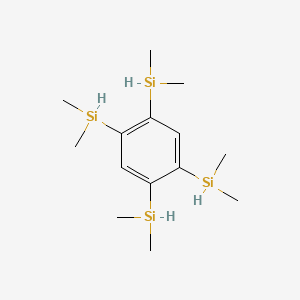
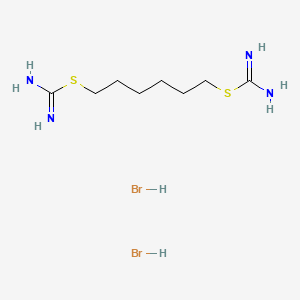
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)
